1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate
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Overview
Description
1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrole ring, followed by the introduction of the tert-butyl, methyl, and difluorophenyl groups through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl) 3-methyl 5-phenyl-4-hydroxy-1H-pyrrole-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl 5-(2,4-dichlorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate
Uniqueness
1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where fluorine atoms can enhance the activity or stability of the compound .
Properties
Molecular Formula |
C17H17F2NO5 |
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Molecular Weight |
353.32 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-(2,4-difluorophenyl)-4-hydroxypyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17F2NO5/c1-17(2,3)25-16(23)20-8-11(15(22)24-4)14(21)13(20)10-6-5-9(18)7-12(10)19/h5-8,21H,1-4H3 |
InChI Key |
QDRCKDBKMASOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C(=C1C2=C(C=C(C=C2)F)F)O)C(=O)OC |
Origin of Product |
United States |
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